

in vitro testing of "2-Amino-4-methylthiazole-5-carboxylic acid" derivatives

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Compound of Interest

Compound Name: 2-Amino-4-methylthiazole-5-carboxylic acid

Cat. No.: B1268567

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A Comparative Guide to the In Vitro Performance of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives

The **2-amino-4-methylthiazole-5-carboxylic acid** scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of derivatives with a wide array of biological activities.[1][2] These compounds have garnered significant attention from researchers due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4][5] This guide provides an objective comparison of the in vitro performance of various derivatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their quest for novel therapeutic agents.

Comparative Analysis of Biological Activities

The therapeutic potential of **2-amino-4-methylthiazole-5-carboxylic acid** derivatives has been explored across several key areas of drug discovery. Below is a summary of their performance in major in vitro assays.

Anticancer and Cytotoxic Activity

Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[6] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to evaluate this activity.[7]

Compound/ Derivative	Cell Line	IC50 (μM)	Positive Control	IC50 (μM)	Reference
Thiazole- amino acid hybrid 5a	A549 (Lung)	2.07	5-Fluorouracil	3.49	[6]
Thiazole- amino acid hybrid 5f	HeLa (Cervical)	8.51	5-Fluorouracil	8.74	[6]
Thiazole- amino acid hybrid 5o	MCF-7 (Breast)	4.32	5-Fluorouracil	5.31	[6]
Phenylamide derivative 6d	K563 (Leukemia)	Comparable to Dasatinib	Dasatinib	< 1	[8]
Phenylamide derivative 6d	MCF-7 (Breast)	20.2	Dasatinib	< 1	[8]
Phenylamide derivative 6d	HT-29 (Colon)	21.6	Dasatinib	< 1	[8]

Antimicrobial Activity

Several studies have highlighted the potent antibacterial and antifungal properties of these derivatives. The agar diffusion method is a standard technique for preliminary screening, with the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) providing quantitative measures of efficacy.[\[9\]](#)

Compound/ Derivative	Microorganism	MIC (µg/mL)	Positive Control	MIC (µg/mL)	Reference
Bifunctional derivative 12f	Staphylococcus aureus	-	Ampicillin	-	[9]
Bifunctional derivative 12f	Bacillus subtilis	-	Gentamicin Sulfate	-	[9]
2- aminothiazole -5- carbohydrazide 11a	Staphylococcus aureus	12.5	-	-	[10]
2- aminothiazole -5- carbohydrazide 11b	Staphylococcus aureus	50	-	-	[10]

Anti-mycobacterial Activity

Certain derivatives have shown promising activity against *Mycobacterium tuberculosis*, the causative agent of tuberculosis. The Microplate Alamar Blue Assay (MABA) is a common method for determining the MIC of compounds against this bacterium.[11]

Compound/Derivative	Strain	MIC (µg/mL)	Mechanism of Action	Reference
2-amino-5-benzylthiazole-4-carboxylate 2	M. tuberculosis H37Rv	0.06	Not mtFabH inhibition	[7]
2-amino-5-methylthiazole-4-carboxylate 6	M. tuberculosis H37Rv	16	Not mtFabH inhibition	[7]
2-amino-5-methylthiazole-4-carboxylic acid 9	M. tuberculosis H37Rv	0.06	Not mtFabH inhibition	[7]

Enzyme Inhibitory Activity

The structural diversity of these derivatives allows them to target specific enzymes implicated in various diseases.

Compound/Derivative	Enzyme	IC50 / Ki (μM)	Inhibitor Type	Reference
2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid 5b	Xanthine Oxidase	IC50 = 0.57	Mixed	[12]
2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid 5c	Xanthine Oxidase	IC50 = 0.91	-	[12]
2-amino-4-(4-chlorophenyl)thiazole	Carbonic Anhydrase I	Ki = 0.008	-	[4]
2-amino-4-(4-bromophenyl)thiazole	Carbonic Anhydrase II	Ki = 0.124	-	[4]
2-amino-4-(4-bromophenyl)thiazole	Acetylcholinesterase (AChE)	Ki = 0.129	-	[4]
2-amino-4-(4-bromophenyl)thiazole	Butyrylcholinesterase (BChE)	Ki = 0.083	-	[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to assess cell viability.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test derivatives and incubated for a specified period (e.g., 48 or 72 hours).[\[7\]](#)
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This method is used to assess the antimicrobial activity of the synthesized compounds.[\[13\]](#)

- **Media Preparation:** A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).[\[14\]](#)
- **Well Creation:** Wells of a specific diameter are punched into the agar.
- **Compound Application:** A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well.[\[14\]](#)
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- **Zone of Inhibition Measurement:** The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.^[13]

Xanthine Oxidase (XO) Inhibition Assay

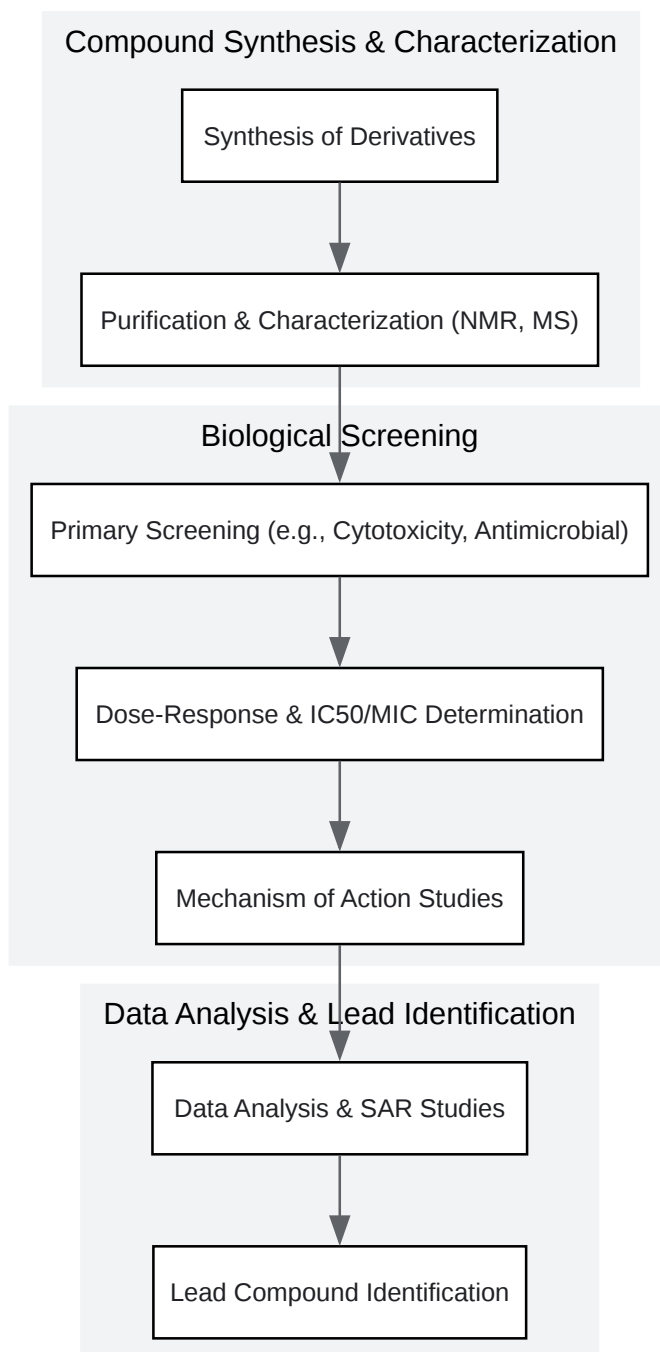
This assay determines the ability of a compound to inhibit the XO enzyme, which is a target for gout treatment.

- **Reaction Mixture:** A reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and xanthine (the substrate).
- **Enzyme Addition:** The reaction is initiated by adding a solution of xanthine oxidase.
- **Incubation:** The mixture is incubated at a specific temperature (e.g., 25°C) for a set time.
- **Product Measurement:** The enzyme catalyzes the oxidation of xanthine to uric acid. The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.
- **Inhibition Calculation:** The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor. The IC₅₀ value is determined from the dose-inhibition curve.

Visualizing Pathways and Workflows

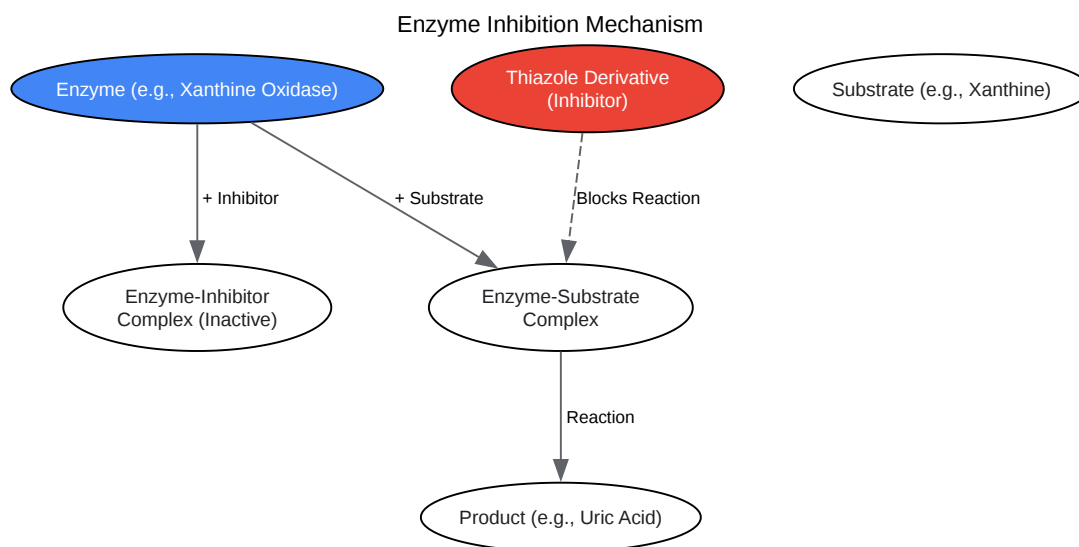
Diagrams are provided to illustrate key processes and relationships relevant to the in vitro testing of these derivatives.

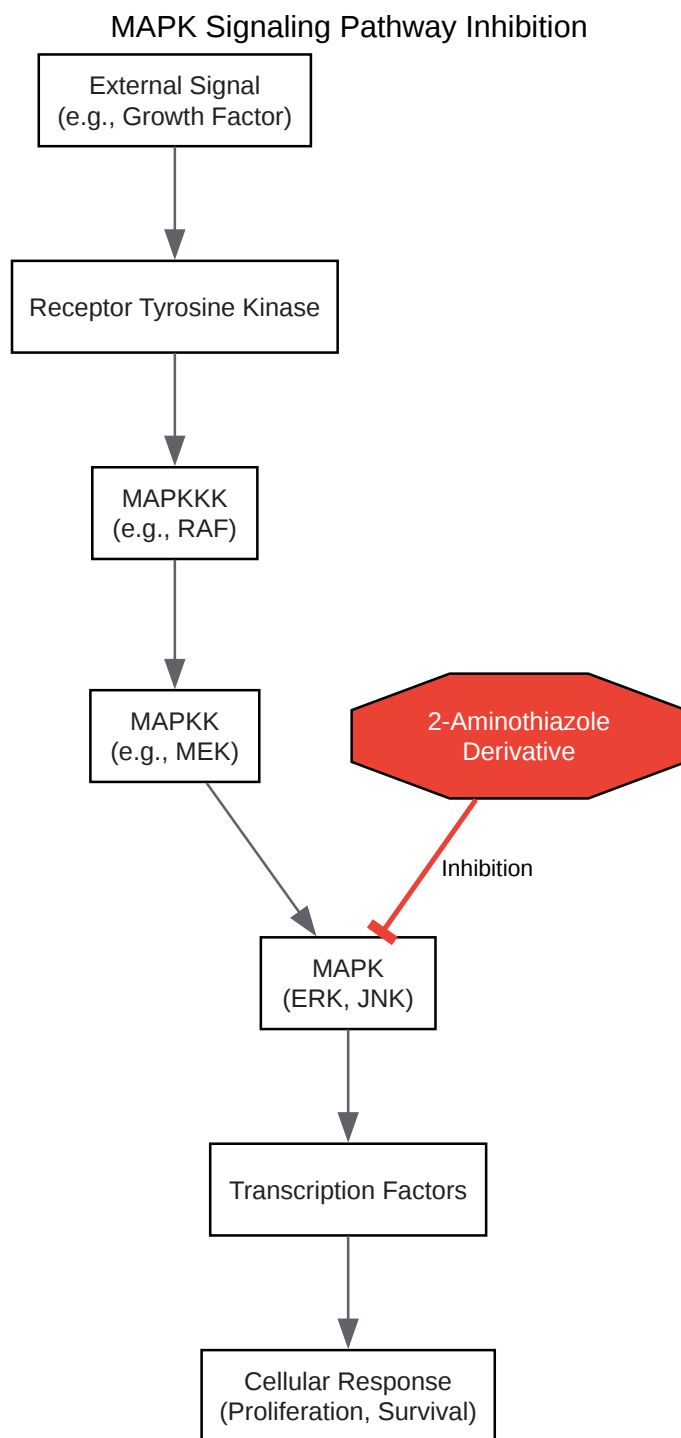
General Workflow for In Vitro Screening



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Caption: General workflow for the in vitro screening of novel compounds.





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